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Compound of Interest

Compound Name: SD-70

Cat. No.: B15583486

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profile of SD-70, a novel
KDMA4C inhibitor, with alternative KDM4 inhibitors. The information is intended to assist
researchers and drug development professionals in evaluating the therapeutic potential and
safety considerations of SD-70. The guide summarizes available quantitative data, details
relevant experimental protocols, and visualizes key biological pathways and workflows.

Preclinical Safety Data Summary

While comprehensive toxicology reports with specific LD50 and No-Observed-Adverse-Effect-
Level (NOAEL) values for SD-70 are not publicly available, existing in vivo studies provide
some initial safety insights. This section compares the available safety-related data for SD-70
with other KDM4 inhibitors, TACH101 and JIB-04.
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Parameter

SD-70

TACH101 (Pan-
KDM4 Inhibitor)

JIB-04 (Pan-Jumoniji
Inhibitor)

Reported Toxicity

"Tolerable toxicity"
observed in a
C57BL/6 mouse tumor
model.[1]

Favorable safety
profile in preclinical
models (rats and
dogs).[2][3]
Manageable toxicities

observed.[3]

"Without general

toxicity" in vivo.[4][5]

Effects on Body
Weight

No significant body
weight changes
reported in published

xenograft studies.

In a xenograft mouse
model, body weight
fluctuations were
maintained within 10%
during treatment,
suggesting good
tolerability.[6]

No effect on body
weight in H358

xenograft animals.[5]

Off-Target Activity

Data not publicly
available.

Selective in off-target
panel assays of
receptors, ion
channels, and
transporters.[2] Did
not show any
significant binding
displacement activity
against cardiac ion

channels.[2]

Does not alter the
activities of other
aKG-dependent

enzymes.[4]

CYP Enzyme
Interaction

Data not publicly
available.

Did not show inhibition
or induction of CYP
enzymes, suggesting
a low probability of
CYP-mediated drug-

drug interaction.[2]

Data not publicly
available.
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Phase 1 clinical trials
Clinical Development are being

Preclinical. Preclinical.
Stage planned/underway.[1]

[2131[7]

Experimental Protocols

The following are detailed methodologies for key preclinical safety and toxicology studies,
based on established international guidelines (e.g., ICH, FDA). These protocols provide a
framework for the comprehensive evaluation of a novel compound like SD-70.

Acute Toxicity Study

Objective: To determine the potential toxicity of a substance after a single dose and to establish
the Maximum Tolerated Dose (MTD).[8]

Methodology:

o Test System: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rats) and
one non-rodent (e.g., Beagle dogs).[9]

o Administration: A single administration of SD-70 via the intended clinical route (e.g.,
intravenous, oral gavage).

o Dose Levels: Arange of doses, including a limit dose of 2000 mg/kg (or 5000 mg/kg under
certain conditions), is used to identify a dose that causes mortality or evident toxicity.[9][10]

o Observation Period: Animals are observed for 14 days for signs of toxicity, including changes
in skin, fur, eyes, and behavior. Body weight is recorded regularly.[8][11]

o Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathological
findings at necropsy.[11]

Repeated Dose Toxicity Study

Objective: To evaluate the toxicological effects of a substance after repeated administration
over a defined period.[9][12]
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Methodology:

Test System: Two species, one rodent and one non-rodent.[12][13]

o Administration: Daily administration of SD-70 for a duration that supports the proposed
clinical trial duration (e.g., 28 days, 90 days).[13]

e Dose Levels: At least three dose levels (low, mid, and high) and a control group. The high
dose should produce some toxicity but not mortality.

o Observations: Daily clinical observations, weekly body weight and food consumption
measurements, ophthalmology, and regular hematology and clinical chemistry analysis.

o Endpoints: Identification of target organs of toxicity, dose-response relationships, and the
potential for cumulative effects and reversibility of toxic effects.[12] A No-Observed-Adverse-
Effect-Level (NOAEL) is typically determined.[9]

Safety Pharmacology

Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on
vital physiological functions.[2][3][7]

Methodology:
e Core Battery Tests:

o Central Nervous System (CNS): Assessment of effects on behavior, coordination, and
body temperature in rodents.

o Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and
electrocardiogram (ECG) in a non-rodent species like dogs.

o Respiratory System: Assessment of respiratory rate and function.[7]

e Dose Levels: Doses should cover and exceed the therapeutic range.[7]

Genotoxicity
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Objective: To identify substances that may induce damage to genetic material.
Methodology: A standard battery of in vitro and in vivo tests is recommended.
e In Vitro Tests:

o Atest for gene mutation in bacteria (Ames test).

o An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro
mouse lymphoma assay.

e In Vivo Test:

o An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g.,
micronucleus test).

Carcinogenicity

Objective: To determine the carcinogenic potential of a substance after long-term exposure.

Methodology:

Test System: Typically conducted in two rodent species, often rats and mice.

o Administration: The substance is administered daily for the majority of the animal's lifespan
(e.g., 24 months for rats).

e Dose Levels: Three dose levels and a concurrent control group. The highest dose should be
the Maximum Tolerated Dose (MTD).

o Endpoints: The incidence, type, and location of tumors are evaluated through gross and
histopathological examination.

Signaling Pathways and Experimental Workflows
Signaling Pathways

SD-70 functions as a specific inhibitor of KDM4C, a histone demethylase. Its anti-cancer effects
are mediated through the modulation of key signaling pathways.
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Caption: KDM4C Inhibition by SD-70 Enhances Antitumor Immunity.[1]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b15583486?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583486?utm_src=pdf-body
https://tachyontx.com/our-science/kdm4/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing
KDM4 Inhibition
(e.g., by SD-70)

suppresses expression

p53 Rejulation )

degrades

J

induces

Apoptosis

Click to download full resolution via product page

Caption: KDM4 Inhibition Promotes Apoptosis via MDM2 Suppression.

Experimental Workflows

The preclinical evaluation of a novel therapeutic agent like SD-70 follows a structured workflow.
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Caption: General Preclinical Safety Evaluation Workflow.
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Caption: Xenograft Model Workflow for Efficacy and Safety Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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